2-Bromo-3-nitrobenzoic acid

Vue d'ensemble

Description

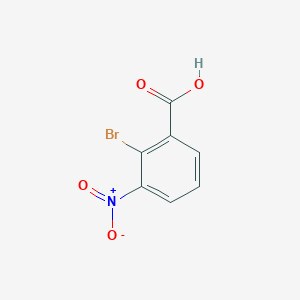

2-Bromo-3-nitrobenzoic acid is an aromatic compound with the molecular formula C7H4BrNO4. It is characterized by a bromine atom and a nitro group attached to a benzoic acid core. This compound is commonly used as a biochemical reagent in various research fields, including organic synthesis and life sciences .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Bromo-3-nitrobenzoic acid can be synthesized through a multi-step process starting from 2-bromobenzoic acid. The nitration of 2-bromobenzoic acid using a mixture of concentrated sulfuric acid and nitric acid results in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves similar nitration reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves the use of large reactors and precise control of temperature and reaction time to achieve the desired outcome .

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic conditions. This reaction is critical for modifying solubility or further functionalization:

Esterification typically requires acid catalysis (e.g., H₂SO₄) and elevated temperatures to proceed efficiently. The reaction preserves the bromine and nitro groups, enabling downstream modifications.

Reduction of the Nitro Group

The nitro group (-NO₂) is reducible to an amine (-NH₂) under controlled conditions:

Reduction with LiAlH₄ proceeds via a two-electron transfer mechanism, while catalytic hydrogenation offers milder conditions. The bromine substituent remains intact due to its ortho/para-directing but deactivating nature.

Nucleophilic Aromatic Substitution

The bromine atom participates in substitution reactions, though the nitro group’s electron-withdrawing effect necessitates harsh conditions:

Substitution at the bromine position is meta to the nitro group, as predicted by aromatic directing effects . Cyanide substitution followed by hydrolysis yields 3-nitrobenzoic acid, demonstrating utility in carboxylate retention .

Formation of Heterocyclic Derivatives

The compound serves as a precursor for synthesizing bioactive heterocycles:

Cyclization reactions exploit the carboxylic acid’s ability to form lactones or lactams under dehydrating conditions . The nitro group stabilizes intermediates through resonance effects.

Cross-Coupling Reactions

The bromine atom facilitates metal-catalyzed coupling for complex molecule assembly:

| Reaction Type | Catalysts/Reagents | Product | References |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl derivatives | |

| Ullmann coupling | CuI, diamines | N-Aryl compounds |

These reactions enable the introduction of aryl or heteroaryl groups at the bromine position, expanding molecular complexity . The nitro group’s electron-withdrawing nature enhances oxidative addition efficiency in palladium catalysis.

Key Reactivity Insights

-

Directing Effects : The nitro group strongly directs electrophiles to the meta position, while bromine acts as a weaker ortho/para director .

-

Steric and Electronic Constraints : Steric hindrance from substituents and electron withdrawal by the nitro group limit nucleophilic substitution to high-energy conditions .

-

Stability : The compound is stable under acidic conditions but may degrade in strong bases due to carboxylic acid deprotonation and subsequent decarboxylation .

Applications De Recherche Scientifique

Synthesis of Pharmaceuticals

Role as an Intermediate:

2-Bromo-3-nitrobenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in developing anti-inflammatory and analgesic drugs. The compound's functional groups facilitate reactions that lead to the formation of complex medicinal structures.

Case Study:

A study demonstrated the use of this compound in synthesizing novel anti-inflammatory compounds, showcasing its effectiveness in enhancing therapeutic efficacy while minimizing side effects .

Organic Synthesis

Reagent for Complex Molecules:

In organic chemistry, this compound is employed as a reagent for introducing bromine and nitro groups into aromatic compounds. This capability aids in the construction of complex molecular architectures essential for various chemical applications.

Data Table: Applications in Organic Synthesis

Biochemical Research

Studying Enzyme Interactions:

The compound is valuable in biochemical studies for investigating enzyme interactions and mechanisms. It provides insights into metabolic pathways and can serve as a tool for probing enzyme inhibition.

Case Study:

Research involving this compound has elucidated the mechanisms by which certain enzymes are inhibited, contributing to the understanding of drug interactions at a molecular level .

Material Science

Development of New Materials:

Due to its unique chemical properties, this compound is applied in developing novel materials, including polymers and coatings. These materials often exhibit enhanced performance characteristics due to the specific functionalities introduced by this compound.

Data Table: Material Applications

| Material Type | Application | Reference |

|---|---|---|

| Polymers | Enhanced durability and performance | |

| Coatings | Improved chemical resistance |

Environmental Applications

Environmental Chemistry Studies:

Researchers utilize this compound to study environmental chemistry, particularly in assessing the degradation of pollutants and developing remediation strategies.

Case Study:

A study highlighted its utility in evaluating the breakdown pathways of environmental pollutants, demonstrating how modifications to this compound can lead to more effective remediation techniques .

Mécanisme D'action

The mechanism of action of 2-bromo-3-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in substitution reactions, leading to the formation of new compounds with different biological activities .

Comparaison Avec Des Composés Similaires

2-Bromobenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-Nitrobenzoic acid: Lacks the bromine atom, affecting its reactivity and applications.

2-Bromo-5-nitrobenzoic acid: Has a different substitution pattern, leading to different chemical and biological properties.

Uniqueness: 2-Bromo-3-nitrobenzoic acid is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications .

Activité Biologique

2-Bromo-3-nitrobenzoic acid (CAS Number: 573-54-6) is an aromatic compound with significant biological activity. It is primarily utilized in biochemical research and has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula: C₇H₄BrNO₄

- Molecular Weight: 246.02 g/mol

- Melting Point: 184-186 °C

- Boiling Point: 337.7 °C

- Density: 1.9 g/cm³

Mechanisms of Biological Activity

This compound exhibits a range of biological activities, which can be attributed to its structural features:

- Inhibition of Enzymatic Activity: It has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes such as apoptosis and autophagy.

- Antimicrobial Properties: The compound demonstrates activity against various pathogens, including bacteria and viruses, making it a candidate for developing new antibiotics.

- Signal Transduction Modulation: It interacts with several signaling pathways, including those related to inflammation and immune responses.

Biological Applications

The compound has been investigated for its roles in:

- Anti-infection : Exhibiting efficacy against a range of viruses and bacteria.

- Cancer Research : Potential use in apoptosis induction in cancer cells.

- Neurobiology : Effects on neuronal signaling pathways.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be within the range of clinically relevant dosages, suggesting its potential as a therapeutic agent against bacterial infections.

Case Study: Cancer Cell Apoptosis

Research conducted at a leading university explored the effects of this compound on human cancer cell lines. The study found that treatment with the compound resulted in increased apoptosis markers, including caspase activation and PARP cleavage, indicating its potential role as an anticancer agent.

Safety and Toxicity

While this compound shows promising biological activity, safety assessments are crucial. Toxicity studies indicate that the compound has moderate toxicity levels; however, further research is needed to fully understand its safety profile in clinical settings.

Propriétés

IUPAC Name |

2-bromo-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDJEGSXLFHZPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205917 | |

| Record name | 2-Bromo-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573-54-6 | |

| Record name | 2-Bromo-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 573-54-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-bromo-3-nitrobenzoic acid useful in organic synthesis?

A1: this compound serves as a versatile precursor in organic synthesis due to the presence of three reactive functional groups: a carboxylic acid, a bromine atom, and a nitro group [, ]. These groups allow for diverse chemical transformations, making it valuable for constructing complex molecules.

Q2: Can you provide an example of how this compound is used to synthesize more complex structures?

A2: Absolutely. One study [] demonstrated the condensation of this compound with acetylacetone in the presence of copper(II) acetate and sodium ethoxide. This reaction yields 2-acetylacetonyl-3-nitrobenzoic acid, which can be further modified to create heterocyclic compounds like 2-methylindole-4-carboxylic acid and its derivatives.

Q3: The research mentions "selective displacement of fluorine." How does this relate to this compound?

A3: While this compound itself doesn't contain fluorine, a related study [] highlights its utility in synthesizing molecules where selective fluorine displacement is key. The researchers used this compound as a starting point to create N-(2-fluorophenyl)-3-nitroanthranilic acids. These compounds were then subjected to a unique reaction where alkaline borohydride selectively displaced the fluorine atom, ultimately leading to the formation of phenazine-1-carboxylic acids. This approach showcases the indirect role of this compound in accessing valuable chemical scaffolds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.